4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and enzyme inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the furan-2-yl triazole intermediate, followed by the formation of the thiadiazole ring. The final step involves the coupling of this intermediate with a quinoline derivative under specific reaction conditions, such as the use of a catalyst and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine: Research focuses on its anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Quinoline derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties, also share structural similarities with the quinoline moiety.
Uniqueness
What sets 4-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline apart is its unique combination of multiple pharmacophores in a single molecule. This structural complexity allows it to interact with multiple biological targets, potentially leading to a broader spectrum of therapeutic effects .
Properties
Molecular Formula |
C23H15N5O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-[2-(4-methoxyphenyl)quinolin-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H15N5O2S/c1-29-15-10-8-14(9-11-15)19-13-17(16-5-2-3-6-18(16)24-19)22-27-28-21(20-7-4-12-30-20)25-26-23(28)31-22/h2-13H,1H3 |
InChI Key |
TZYFRQXRAXVSPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.